![molecular formula C20H16N2O3S B2908172 4-acetyl-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868377-54-2](/img/structure/B2908172.png)
4-acetyl-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the reaction between 4-methoxy-O-prop-2-ynylphenol and 4-iodoanisole . The reaction takes place in a solvent mixture of DMF (dimethylformamide) and di-isopropylamine . The resulting product is then characterized using techniques such as NMR spectroscopy , IR spectroscopy , and mass spectrometry .
Scientific Research Applications
- Researchers have investigated the antimicrobial potential of this compound due to its unique chemical structure. It may inhibit the growth of bacteria, fungi, or other microorganisms. Further studies are needed to understand its mechanism of action and potential clinical applications .
- The benzothiazole scaffold in this compound has been associated with anticancer activity. Scientists have explored its effects on cancer cell lines, evaluating its potential as a novel chemotherapeutic agent. The propargyl group may play a crucial role in modulating cellular pathways .
- The alkyne functionality (prop-2-yn-1-yl) makes this compound suitable for click chemistry reactions. Researchers can use it as a building block for bioconjugation, drug delivery, or imaging applications. The alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
- Thiazolidine derivatives, like the one in this compound, have attracted attention in drug design. Scientists explore their potential as enzyme inhibitors, anti-inflammatory agents, or antiviral drugs. The propargyl moiety adds versatility for further modifications .
- The benzothiazole core can serve as a building block for organic semiconductors. Researchers investigate its use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells. The propargyl substituent may enhance charge transport properties .
- Scientists study the photophysical behavior of this compound, including its absorption and emission spectra. It could serve as a fluorescent probe for biological imaging, detecting specific cellular components or processes. The methoxy group may influence its fluorescence properties .
Antimicrobial Activity
Anticancer Properties
Click Chemistry and Bioconjugation
Thiazolidine Derivatives for Drug Design
Material Science and Organic Electronics
Photophysical Properties and Fluorescent Probes
These applications highlight the versatility and potential of (Z)-4-acetyl-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide in diverse scientific contexts. Further research will uncover additional uses and optimize its properties for specific applications. 🌟 !
properties
IUPAC Name |
4-acetyl-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-4-12-22-18-16(25-3)6-5-7-17(18)26-20(22)21-19(24)15-10-8-14(9-11-15)13(2)23/h1,5-11H,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWTYJHLHWVUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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